Cas no 74515-02-9 (1,1'-Biphenyl-4-ol, 4-propanoate)

1,1'-Biphenyl-4-ol, 4-propanoate structure
74515-02-9 structure
Product Name:1,1'-Biphenyl-4-ol, 4-propanoate
Numero CAS:74515-02-9
MF:C15H14O2
MW:226.270464420319
MDL:MFCD02337911
CID:832687
PubChem ID:252568
Update Time:2025-06-08

1,1'-Biphenyl-4-ol, 4-propanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-phenylphenyl) propanoate
    • BIPHENYL-4-YL METHYL CARBONATE
    • (Biphenylyl-(4))-propionat
    • 4-Propionyloxy-biphenyl
    • AC1L5M9D
    • AC1Q616N
    • biphenyl-4-yl propionate
    • CTK2H8954
    • NCIOpen2_003894
    • NSC74638
    • propionic acid biphenyl-4-yl ester
    • Propionsaeure-biphenyl-4-ylester
    • SureCN5289878
    • [1,1'-Biphenyl]-4-yl propionate
    • (4-phenylphenyl)propanoate
    • Propionic acid, 4-biphenyl ester
    • Propionic acid 4-biphenylyl ester
    • UEKKNMHEJIWKDR-UHFFFAOYSA-N
    • NSC404391
    • [1,1'-Biphenyl]-4-ol,4-propanoate
    • CS-B0276
    • AKOS002953808
    • NSC-404391
    • DTXSID40291273
    • CS-14015
    • 74515-02-9
    • [1,1'-Biphenyl]-4-ol, 4-propanoate
    • ZCA51502
    • NSC-74638
    • [1,1'-Biphenyl]-4-ylpropionate
    • SCHEMBL5289878
    • DS-007796
    • 1,1'-Biphenyl-4-ol, 4-propanoate
    • MDL: MFCD02337911
    • Inchi: 1S/C15H14O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
    • Chiave InChI: UEKKNMHEJIWKDR-UHFFFAOYSA-N
    • Sorrisi: O(C(CC)=O)C1C=CC(=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 226.09942
  • Massa monoisotopica: 226.099379685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3
  • XLogP3: 3.8

Proprietà sperimentali

  • PSA: 26.3
  • LogP: 3.66900

1,1'-Biphenyl-4-ol, 4-propanoate Prezzodi più >>

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